molecular formula C13H15N3O2 B1375212 3-(3-Aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione CAS No. 1485279-07-9

3-(3-Aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione

Cat. No.: B1375212
CAS No.: 1485279-07-9
M. Wt: 245.28 g/mol
InChI Key: KVNNUONFHDPHKI-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl group attached to an imidazolidine ring, which is substituted with a cyclopropyl and a methyl group. Its unique structure makes it a subject of interest for researchers exploring new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione typically involves multiple steps, starting with the formation of the imidazolidine ring. One common approach is the cyclization of an appropriate diamine with a diketone or keto-ester under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Continuous flow chemistry techniques can be employed to improve efficiency and yield. Purification steps, such as recrystallization or chromatography, are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The imidazolidine ring can be reduced to form amines or other reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as ammonia (NH₃) and electrophiles like halogens (Cl₂, Br₂) are used in substitution reactions.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: : Amines, alcohols, and other reduced derivatives.

  • Substitution: : Halogenated compounds, nitro compounds, and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active compounds can make it useful in drug discovery.

Medicine

The compound's potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets can be explored for therapeutic purposes.

Industry

In industry, the compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties may offer advantages in various industrial processes.

Mechanism of Action

The mechanism by which 3-(3-Aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Imidazolidine derivatives: : Other compounds with imidazolidine rings, such as imidazolidine-2,4-dione derivatives.

  • Phenyl derivatives: : Compounds with phenyl groups, such as phenylamine derivatives.

Uniqueness

3-(3-Aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is unique due to its specific combination of functional groups and structural features. The presence of both the cyclopropyl and methyl groups on the imidazolidine ring distinguishes it from other similar compounds.

Properties

IUPAC Name

3-(3-aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-13(8-5-6-8)11(17)16(12(18)15-13)10-4-2-3-9(14)7-10/h2-4,7-8H,5-6,14H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNNUONFHDPHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC=CC(=C2)N)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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